Valine, N-[(phenylamino)carbonyl]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAEFRNONKHQP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350280 | |
| Record name | AC1LDWI5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827612-15-7 | |
| Record name | AC1LDWI5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for N Phenylamino Carbonyl L Valine and Analogues
Direct Synthesis Approaches for N-[(phenylamino)carbonyl]-L-Valine
The most direct route to N-[(phenylamino)carbonyl]-L-valine involves the formation of a urea (B33335) linkage between the amino group of L-valine and a phenyl isocyanate equivalent. Key considerations in this approach include the management of reaction conditions to ensure high yields and the preservation of the chiral integrity of the valine starting material.
Urea Formation from Valine and Phenyl Isocyanate Equivalents
The reaction of an amine with an isocyanate is a well-established and straightforward method for forming ureas. commonorganicchemistry.com In the context of N-[(phenylamino)carbonyl]-L-valine synthesis, this involves the direct reaction of L-valine with phenyl isocyanate. This reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A base is generally not required for this transformation. commonorganicchemistry.com
Alternatively, other reagents can serve as phenyl isocyanate equivalents. Phosgene (B1210022) (COCl2) can react with aniline (B41778) to generate phenyl isocyanate in situ, which then reacts with L-valine. wikipedia.org However, due to the high toxicity of phosgene, safer alternatives like triphosgene (B27547) are often preferred. commonorganicchemistry.comasianpubs.org Triphosgene, a solid, serves as a more easily handled source of phosgene. commonorganicchemistry.com Another approach involves the use of carbamoyl (B1232498) chlorides, which can be generated from the corresponding amine and phosgene, and subsequently reacted with another amine to form the urea. wikipedia.org The Curtius rearrangement of a carboxylic acid can also generate an isocyanate, providing an indirect route to the desired urea. commonorganicchemistry.com
Table 1: Reagents for Urea Formation from Amines
| Reagent Class | Specific Example(s) | Key Features |
|---|---|---|
| Isocyanates | Phenyl isocyanate | Direct reaction with amines, often without a catalyst. commonorganicchemistry.com |
| Phosgene Equivalents | Phosgene, Triphosgene | Highly reactive, but toxic. Triphosgene is a safer alternative. commonorganicchemistry.comwikipedia.org |
| Carbamates | Phenyl carbamates, Isopropenyl carbamates | Phenyl carbamates can be reversible; isopropenyl carbamates react irreversibly. commonorganicchemistry.com |
| Imidazole-based Reagents | Carbonyldiimidazole (CDI) | A safer alternative to phosgene-related reagents. commonorganicchemistry.com |
Chirality Control and Stereoselective Synthesis Strategies
A critical aspect of synthesizing N-[(phenylamino)carbonyl]-L-valine is maintaining the stereochemical integrity of the L-valine starting material. Racemization at the α-carbon can occur under harsh reaction conditions, particularly with strong bases. acs.org Therefore, the development of stereoselective synthesis strategies is paramount.
One strategy to mitigate racemization during N-arylation reactions is the careful selection of a weaker base. acs.org For instance, the use of sodium tert-butoxide in the N-arylation of an amino acid ester led to complete racemization, whereas focusing on weaker bases was crucial for maintaining stereochemical integrity. acs.org High-performance liquid chromatography (HPLC) is a common technique used to resolve racemic mixtures of amino acids, which can be adapted for the preparative separation of chiral compounds like L-valine derivatives. nih.gov For example, DL-[1-11C]valine has been successfully resolved using a chiral mobile phase. nih.gov
The synthesis of optically active D-valine has been achieved through a multi-step process involving the resolution of a racemic intermediate using a chiral resolving agent like dibenzoyl-L-tartaric acid (L-DBTA). google.com This highlights the importance of resolution techniques in obtaining enantiomerically pure products. Furthermore, stereoselective synthesis methods, such as those used to create dienes from N-allylhydrazones, demonstrate the broader principles of controlling stereochemistry in organic synthesis, which are applicable to the synthesis of chiral amino acid derivatives. organic-chemistry.org
Synthesis of N-Aryl Urea Valine Derivatives
The synthesis of N-aryl urea valine derivatives expands the structural diversity of these compounds, allowing for the exploration of structure-activity relationships in medicinal chemistry. These syntheses involve the formation of the characteristic ureido bond and various N-arylation techniques.
Formation of Phenylamino-Carbonyl Linkages (Ureido Bond Formation)
The formation of the phenylamino-carbonyl linkage, or ureido bond, is central to the synthesis of these derivatives. The reaction between an amine and an isocyanate is a primary method for creating this bond. wikipedia.orgasianpubs.org Unsymmetrical ureas are readily generated by the condensation of an isocyanate with an amine. wikipedia.org This approach is widely used in the synthesis of diaryl urea derivatives with potential biological activity. asianpubs.org
Several methods exist for generating the isocyanate precursor. One common method is the reaction of an amine with phosgene or a phosgene equivalent like triphosgene. wikipedia.orgasianpubs.org The resulting isocyanate can then be reacted with another amine to form the desired unsymmetrical urea. asianpubs.org Another approach involves the use of potassium isocyanate in water, providing a simple and environmentally friendly method for synthesizing N-substituted ureas. rsc.org This method has been shown to be scalable and often avoids the need for chromatographic purification. rsc.org
Table 2: Common Methods for Ureido Bond Formation
| Method | Reagents | Description |
|---|---|---|
| Isocyanate Condensation | Aryl Isocyanate + Amine | Direct and efficient method for unsymmetrical ureas. wikipedia.orgasianpubs.org |
| Phosgenation | Amine + Phosgene/Triphosgene | Forms an isocyanate intermediate for subsequent reaction. wikipedia.orgasianpubs.org |
| Aqueous Isocyanate Reaction | Amine + Potassium Isocyanate | A "green" and scalable method performed in water. rsc.org |
| Transamidation of Urea | Urea + Amine | Can be catalyzed by metals or bases, often requiring heat. rsc.org |
N-Arylation Techniques for Valine Scaffolds
N-arylation of the valine scaffold is another key strategy for synthesizing N-aryl urea valine derivatives. Transition metal-catalyzed N-arylation of amino acids and their esters using aryl halides or pseudo-halides is a direct approach. acs.org However, a significant challenge with many of these methods is the partial or complete racemization of the α-stereocenter. acs.org
To address this, methods have been developed that utilize specific palladium catalysts and mild reaction conditions to minimize racemization. acs.org For example, the use of t-BuBrettPhos Pd G3 and G4 precatalysts has enabled the N-arylation of amino acid esters with aryl triflates under mild conditions, resulting in high yields and minimal loss of enantiomeric excess. acs.org This method has proven effective for a range of hydrophobic and protected amino acid esters, including those of valine. acs.org The choice of base is also critical, with weaker bases being preferred to maintain the stereochemical integrity of the amino acid. acs.org
Synthesis of Valine Derivatives with Related N-Carbonyl Protecting Groups
In peptide synthesis and the construction of complex molecules, the amino group of valine is often protected with an N-carbonyl group. nih.gov These protecting groups prevent unwanted side reactions and can be selectively removed under specific conditions. organic-chemistry.org
The synthesis of N-methoxycarbonyl-L-valine, for example, can be achieved by reacting L-valine with methyl chloroformate in the presence of a base like triethylamine. google.com Similarly, the benzyloxycarbonyl (Cbz or Z) group is another widely used N-carbonyl protecting group in peptide synthesis. chemicalbook.com
Recently, new protecting groups have been developed to enhance properties like solubility. The N,N-dimethylaminoxy carbonyl (Dmaoc) group is a more polar alternative to the Boc group. nih.govfrontiersin.org This increased polarity can improve the solubility of protected peptides. nih.govfrontiersin.org The Dmaoc group is stable under standard peptide synthesis conditions but can be removed by reduction with a thiol-containing buffer. nih.govfrontiersin.org
Table 3: Common N-Carbonyl Protecting Groups for Amino Acids
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org | Widely used in solid-phase peptide synthesis. nih.gov |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.org | Orthogonal to the Boc group. nih.gov |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis | Used in solution-phase and solid-phase synthesis. chemicalbook.com |
| N,N-Dimethylaminoxy carbonyl | Dmaoc | Reduction (e.g., DTT) nih.govfrontiersin.org | A polar protecting group that can improve solubility. nih.govfrontiersin.org |
| Methoxycarbonyl | Moc | Hydrolysis | Synthesized from methyl chloroformate. google.com |
Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) Strategies in Valine Chemistry
In the realm of peptide synthesis, the protection of the α-amino group of amino acids is a fundamental step to prevent undesired side reactions. peptide.com Two of the most widely utilized protecting groups are the Carbobenzyloxy (Cbz or Z) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. peptide.comresearchgate.net
The Carbobenzyloxy (Cbz) group , introduced by Bergmann and Zervas, has been a cornerstone in solution-phase peptide synthesis. researchgate.net N-Cbz-L-valine is a common intermediate, prepared by reacting L-valine with benzyl (B1604629) chloroformate in the presence of a base. This protecting group is stable under a variety of conditions but can be removed by catalytic hydrogenation or under strong acidic conditions, which, while effective, can sometimes affect other sensitive functional groups in the molecule. peptide.comchemicalbook.com
The Fluorenylmethyloxycarbonyl (Fmoc) group is particularly favored in solid-phase peptide synthesis (SPPS) due to its base-lability. wikipedia.orgacs.org The Fmoc group is attached to the amino group of valine using reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.org Its key advantage is its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the resin support. wikipedia.orgiris-biotech.de This orthogonality is a significant advantage in the synthesis of complex peptides. iris-biotech.de
| Protecting Group | Abbreviation | Method of Introduction | Method of Cleavage | Primary Application | Key Advantages |
|---|---|---|---|---|---|
| Carbobenzyloxy | Cbz or Z | Reaction with benzyl chloroformate | Catalytic hydrogenation or strong acids | Solution-phase peptide synthesis chemicalbook.comsigmaaldrich.com | Historical significance, well-established procedures |
| Fluorenylmethyloxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu wikipedia.org | Mild base (e.g., piperidine) wikipedia.org | Solid-phase peptide synthesis lookchem.com | Orthogonality, mild deprotection conditions wikipedia.orgiris-biotech.de |
Methyl Carbonyl and Other Protecting Group Applications in Valine Synthesis
Beyond Cbz and Fmoc, other protecting groups are employed in valine chemistry to achieve specific synthetic goals. The tert-butyloxycarbonyl (Boc) group is another crucial amino-protecting group, often used in an alternative SPPS strategy (Boc/benzyl). researchgate.net The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). youtube.com
For the protection of the carboxylic acid function, methyl esters are commonly used. ontosight.ai These are typically formed by esterification under acidic conditions with methanol. The methyl ester group can be removed by saponification with a base.
In the context of N-[(phenylamino)carbonyl]-L-valine synthesis, the formation of the urea moiety itself can be considered a form of protection or modification. The phenylaminocarbonyl group is generally stable under the conditions used for peptide coupling.
Furthermore, N-methylation of the amino acid, as seen in N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine , introduces another layer of complexity and functionality. nih.gov This modification can be important for creating peptide analogs with altered conformational properties and biological activities. chemicalbook.com
Challenges and Innovations in Scalable Synthesis of Valine Urea Derivatives
The large-scale synthesis of valine urea derivatives like N-[(phenylamino)carbonyl]-L-valine presents several challenges that necessitate innovative solutions to ensure efficiency, cost-effectiveness, and high purity of the final product.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity on a large scale requires careful optimization of reaction parameters. This includes the choice of solvents, temperature, reaction time, and the stoichiometry of reagents. For the synthesis of urea derivatives, methods often involve the reaction of an amine with an isocyanate or a phosgene equivalent like carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov The use of CDI is often preferred for safety reasons over the highly toxic phosgene. nih.gov
Recent advancements focus on developing greener and more resource-efficient synthetic methods. researchgate.net This includes the use of safer reagents and solvent-free reaction conditions where possible. For instance, the direct carbonylation of azides in the presence of amines offers a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org
Mitigation of Side Reactions and Stereochemical Integrity
A significant challenge in the synthesis of chiral molecules like L-valine derivatives is the prevention of racemization, which is the loss of stereochemical integrity at the α-carbon. researchgate.net The choice of coupling reagents and reaction conditions plays a crucial role in minimizing this side reaction.
The formation of symmetrical ureas as byproducts can also be a problem when synthesizing unsymmetrical ureas. commonorganicchemistry.com Careful control of the order of reagent addition can help to mitigate this issue. For example, when using CDI, the pre-formation of a carbamoylimidazole intermediate before the addition of the second amine can prevent the formation of symmetrical urea. organic-chemistry.org Another common side reaction is the formation of hydantoins, which can occur under certain conditions from N-protected amino acids. nih.gov
| Challenge | Mitigation Strategy | Relevant Research |
|---|---|---|
| Low Yield and Purity | Optimization of solvent, temperature, and reagent stoichiometry. Use of efficient coupling agents. | organic-chemistry.org |
| Side-product Formation (e.g., symmetrical ureas, hydantoins) | Controlled addition of reagents. Use of safer phosgene alternatives like CDI. Careful selection of reaction conditions to avoid cyclization. | commonorganicchemistry.comorganic-chemistry.orgnih.gov |
| Racemization | Use of racemization-suppressing coupling reagents. Optimization of base and temperature. | researchgate.net |
| Safety and Environmental Concerns | Use of less toxic reagents (e.g., CDI instead of phosgene). Development of solvent-free or "on-water" synthetic protocols. | nih.govresearchgate.netorganic-chemistry.org |
Synthetic Applications in Peptide and Conjugate Chemistry
N-[(phenylamino)carbonyl]-L-valine and its analogs are valuable intermediates in the synthesis of more complex molecules with potential biological activity.
N-[(phenylamino)carbonyl]-L-Valine as a Building Block
The primary application of N-[(phenylamino)carbonyl]-L-valine is as a building block in the synthesis of peptides and peptidomimetics. The urea functionality can mimic a peptide bond, and its incorporation into a peptide sequence can lead to compounds with altered conformational preferences and improved stability against enzymatic degradation.
This building block can be coupled with other amino acids or peptide fragments using standard peptide coupling protocols. The presence of the phenylurea moiety can influence the secondary structure of the resulting peptide, potentially stabilizing β-sheet or other folded conformations. nih.gov The synthesis of novel hydroxyurea (B1673989) and hydantoin (B18101) derivatives of L-valine has been reported, demonstrating the versatility of these intermediates in creating diverse chemical structures. nih.gov
Furthermore, such modified amino acids are instrumental in creating peptide conjugates, where the peptide is linked to another molecule, such as a drug or a labeling agent, to enhance its properties. The development of new synthetic methodologies continues to expand the utility of these valine derivatives in creating innovative molecules for various research and therapeutic applications. rsc.org
2 Integration into Peptidomimetics and Bioconjugates
The incorporation of N-[(phenylamino)carbonyl]-L-valine and its related structures into larger molecules like peptidomimetics and bioconjugates is a key area of research. These modifications can enhance the therapeutic properties of peptides by altering their structure and function.
Peptidomimetics are compounds that mimic the structure and function of natural peptides. The introduction of N-substituted amino acids, such as N-[(phenylamino)carbonyl]-L-valine, is a common strategy in their design. This substitution can increase the peptide's resistance to enzymatic degradation, improve its oral bioavailability, and fine-tune its conformational properties. nih.gov For instance, N-methylated amino acids, including N-methyl valine, have been successfully incorporated into peptides using ribosomal synthesis. nih.gov This method allows for the creation of large, diverse libraries of peptidomimetics for screening against biological targets. nih.gov
The synthesis of peptides containing N-substituted amino acids often employs solid-phase synthesis techniques. google.com Both the Fmoc and Boc methods are widely used for peptide synthesis, with specific considerations for incorporating unnatural amino acids. google.com The choice of protecting groups and deprotection conditions is crucial to avoid side reactions and maintain the integrity of the peptide chain. google.com
Bioconjugation involves linking a biomolecule, such as a peptide, to another molecule, which can be a drug, a probe, or a carrier molecule. The N-[(phenylamino)carbonyl]-L-valine moiety can serve as a linker or a modulator of the bioconjugate's properties. The synthesis of such bioconjugates requires careful selection of reaction conditions to ensure that the desired bond is formed without affecting other functional groups in the molecule.
Research Findings on Integration
Several studies have explored the integration of valine derivatives and other modified amino acids into peptide structures, providing insights into the resulting conformational changes and biological activities.
Impact of Isomers: The substitution of one amino acid for its isomer can have significant structural and functional consequences. A study comparing the effects of incorporating norvaline and valine (isomers) into a model peptide found that norvaline had a more disruptive effect on the β-sheet structure. nih.gov This suggests that even subtle changes in amino acid side-chain geometry can lead to substantial differences in peptide conformation and potentially toxicity. nih.gov
Peptide Motifs: Specific sequences of amino acids, or motifs, can be critical for the biological function of a peptide. For instance, a motif consisting of glycine, alanine, and valine has been identified as essential for the fibrillization and cytotoxicity of human alpha-synuclein, a protein implicated in Parkinson's disease. nih.gov Understanding these motifs is crucial for designing peptidomimetics that can modulate these processes.
Synthetic Strategies and Methodologies
The synthesis of peptidomimetics and bioconjugates containing N-[(phenylamino)carbonyl]-L-valine and its analogues relies on a variety of chemical methods.
| Methodology | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | A widely used technique for synthesizing peptides by sequentially adding amino acids to a growing peptide chain that is attached to a solid support. google.com | Allows for efficient purification by simply washing the solid support. Both Fmoc and Boc protection strategies are common. google.com |
| Solution-Phase Synthesis | The synthesis is carried out entirely in solution, without a solid support. | Can be advantageous for large-scale synthesis and for certain complex peptides. |
| Enzymatic Ligation | Utilizes enzymes to form peptide bonds. | Offers high specificity and mild reaction conditions. |
| Click Chemistry | A set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. | Useful for bioconjugation, allowing for the efficient linking of peptides to other molecules. |
The choice of synthetic strategy depends on the specific target molecule, the desired scale of production, and the presence of other functional groups. For example, the synthesis of peptides containing N-methyl amino acids can be achieved using both solid-phase and solution-phase methods, with specific protocols developed to handle the modified amino acids. researchgate.net
The development of new synthetic methods continues to be an active area of research, with the goal of creating more efficient and versatile ways to produce complex peptidomimetics and bioconjugates. acs.orgnih.gov These advancements are critical for advancing the fields of drug discovery and materials science.
Advanced Spectroscopic and Structural Characterization of N Phenylamino Carbonyl L Valine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a comprehensive view of the molecular framework by probing the magnetic properties of atomic nuclei. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning specific resonances to the protons and carbons within N-[(phenylamino)carbonyl]-L-valine and its derivatives, offering insights into its conformation and the electronic environment of each atom. researchgate.netresearchgate.net
In the ¹H NMR spectrum of N-[(phenylamino)carbonyl]-L-valine, distinct signals corresponding to the urea (B33335) N-H protons, the phenyl group protons, and the valine moiety protons can be observed. The chemical shifts of the N-H protons of the urea group are particularly informative. For instance, in phenylurea, the NH₂ protons appear as a broad singlet, while the NH proton attached to the phenyl ring also presents as a singlet. chemicalbook.com The specific chemical shifts of these N-H protons in N-[(phenylamino)carbonyl]-L-valine can be influenced by solvent and hydrogen bonding interactions. nih.gov
The protons of the phenyl group typically appear in the aromatic region of the spectrum (approximately 7.0-7.5 ppm). The substitution pattern on the phenyl ring influences the multiplicity and chemical shifts of these signals.
The valine residue gives rise to characteristic signals for the α-proton (CH), β-proton (CH), and the diastereotopic methyl protons (CH₃) of the isopropyl group. researchgate.netchemicalbook.com The α-proton typically resonates downfield due to the deshielding effect of the adjacent carbonyl and amino groups. The isopropyl group's methyl protons often appear as two distinct doublets, reflecting their different chemical environments. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Phenylurea and Valine Moieties
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Phenyl-NH | ~8.5 | Can be broadened by exchange; shift is solvent-dependent. chemicalbook.com |
| Urea-NH₂ | ~5.9 | Can be a broad singlet. chemicalbook.com |
| Phenyl-H | 7.0 - 7.5 | Splitting pattern depends on substitution. chemicalbook.com |
| Valine α-H | ~3.6 - 4.2 | Position influenced by adjacent functional groups. chemicalbook.comnih.gov |
| Valine β-H | ~2.2 | Typically a multiplet. chemicalbook.com |
| Valine γ-CH₃ | ~1.0 | Often appears as two doublets. researchgate.netchemicalbook.com |
Note: The exact chemical shifts can vary based on the solvent, concentration, and specific derivative of the compound.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the valine residue. The carbonyl carbon of the urea moiety is a key indicator, typically appearing in the range of 155-165 ppm. The carbonyl carbon of the valine's carboxylic acid group will also have a characteristic chemical shift, generally found further downfield (170-185 ppm). libretexts.org
The aromatic carbons of the phenyl ring resonate in the 120-140 ppm region, with the carbon attached to the nitrogen (ipso-carbon) showing a distinct shift. oregonstate.edu The aliphatic carbons of the valine residue, including the α-carbon, β-carbon, and the two γ-carbons of the isopropyl group, can be assigned based on their chemical shifts and by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The α-carbon is typically found around 60 ppm, while the methyl carbons of the isopropyl group are located further upfield. chemicalbook.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for N-[(phenylamino)carbonyl]-L-Valine Moieties
| Carbon Type | Typical Chemical Shift (ppm) |
| Urea C=O | 155 - 165 |
| Carboxyl C=O | 170 - 185 libretexts.org |
| Aromatic C | 120 - 140 oregonstate.edu |
| Valine α-C | ~60 |
| Valine β-C | ~30 nih.gov |
| Valine γ-C (CH₃) | ~18-20 nih.govmpg.de |
Note: These are approximate ranges and can be influenced by the molecular environment.
To unambiguously assign all proton and carbon signals and to determine the spatial relationships between atoms, advanced 2D NMR techniques are employed. researchgate.netdiva-portal.org
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton connectivity within the molecule. For example, a cross-peak between the α-proton and β-proton of the valine residue would confirm their adjacent positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the molecule's conformation and the stereochemical arrangement of its substituents. diva-portal.org
Through the combined application of these 1D and 2D NMR techniques, a detailed and accurate structural elucidation of N-[(phenylamino)carbonyl]-L-valine and its derivatives can be achieved.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy of Urea and Amide Functionalities
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net For N-[(phenylamino)carbonyl]-L-valine, these techniques are particularly sensitive to the vibrations of the urea and amide functionalities.
The IR spectrum of N-[(phenylamino)carbonyl]-L-valine is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and N-H groups.
Carbonyl (C=O) Stretching : The urea carbonyl group typically exhibits a strong absorption band (Amide I band) in the region of 1630-1680 cm⁻¹. pg.edu.pl The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The carbonyl group of the valine's carboxylic acid, if present, will also show a strong absorption, typically at a higher frequency (around 1700-1760 cm⁻¹) for the dimeric form due to hydrogen bonding. msu.edu Conjugation with the phenyl ring can lower the stretching frequency of the urea carbonyl. pg.edu.pl
N-H Stretching : The N-H stretching vibrations of the urea and amide groups typically appear in the region of 3200-3500 cm⁻¹. youtube.com In the solid state or in concentrated solutions, these bands are often broad due to intermolecular hydrogen bonding. Free N-H stretching vibrations, observed in dilute solutions in non-polar solvents, appear as sharper bands at higher frequencies. The presence of multiple N-H bands can provide information about the different N-H environments within the molecule.
Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Urea C=O | Stretching (Amide I) | 1630 - 1680 pg.edu.pl | Strong |
| Carboxylic Acid C=O | Stretching | 1700 - 1760 (dimer) msu.edu | Strong |
| N-H (Urea/Amide) | Stretching | 3200 - 3500 youtube.com | Medium to Strong, often broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
Hydrogen bonding plays a significant role in the structure and properties of N-[(phenylamino)carbonyl]-L-valine. IR spectroscopy is an excellent method for detecting and characterizing these interactions.
The presence of hydrogen bonding causes a downward shift (to lower wavenumbers) and broadening of the stretching frequencies of the involved functional groups, namely the N-H and C=O groups. quora.comquora.com
Effect on N-H Stretching : When an N-H group acts as a hydrogen bond donor, the N-H bond is weakened, leading to a decrease in its stretching frequency. quora.comnih.gov The extent of this shift is proportional to the strength of the hydrogen bond. Therefore, broad absorption bands in the 3200-3400 cm⁻¹ region are indicative of strong intermolecular hydrogen bonding.
Effect on C=O Stretching : Similarly, when the oxygen of a carbonyl group acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened and elongated, resulting in a lower stretching frequency. quora.com Comparing the C=O stretching frequency in different solvents can reveal the extent of hydrogen bonding.
By analyzing the shifts and shapes of the N-H and C=O absorption bands, it is possible to infer the presence and relative strength of both intramolecular and intermolecular hydrogen bonds within the molecular structure of N-[(phenylamino)carbonyl]-L-valine. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of N-[(phenylamino)carbonyl]-L-Valine through analysis of its fragmentation patterns. Using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ can be generated and its accurate mass measured, confirming the molecular formula C₁₂H₁₆N₂O₃.
Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing a wealth of structural information. The fragmentation of N-acyl and N-alkyl amino acid derivatives typically follows predictable pathways. nih.gov For protonated valine, a principal fragmentation pathway involves the sequential loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov In the case of N-[(phenylamino)carbonyl]-L-Valine, the fragmentation is expected to be more complex due to the presence of the phenylcarbamoyl group.
Key fragmentation pathways for N-[(phenylamino)carbonyl]-L-Valine are hypothesized to include:
Loss of the carboxylic acid group: A common fragmentation for amino acids is the neutral loss of the COOH radical (45 Da). libretexts.org
Cleavage of the amide bond: Scission of the bond between the valine nitrogen and the carbonyl group of the phenylcarbamoyl moiety.
Fragmentation of the valine side chain: Loss of the isopropyl group.
Cleavage within the ureido bridge: Fragmentation can occur on either side of the carbonyl group in the N-(phenylamino)carbonyl moiety.
Formation of characteristic ions: The formation of anilinium ion (C₆H₅NH₃⁺) or phenylisocyanate-related fragments is plausible.
While specific experimental spectra for N-[(phenylamino)carbonyl]-L-Valine are not widely published, analysis of related N-perfluoroacyl-α-amino acids shows characteristic cleavages of C(2)–C(1), C(2)–C(3), and C(2)–N bonds. nih.gov The study of phenylthiocarbamyl (PTC) amino acid derivatives, which are structurally analogous, also reveals characteristic fragmentation patterns that can be used for identification.
Table 1: Predicted Mass Spectrometry Fragmentation for N-[(phenylamino)carbonyl]-L-Valine (C₁₂H₁₆N₂O₃, Exact Mass: 236.1161)
| Fragment Ion (Structure) | Proposed Neutral Loss | Predicted m/z | Notes |
| [M+H - H₂O]⁺ | H₂O | 219.1230 | Loss of water from the carboxylic acid group. |
| [M+H - COOH]⁺ | COOH | 191.1281 | Loss of the carboxyl group as a radical. libretexts.org |
| [M+H - H₂O - CO]⁺ | H₂O + CO | 191.1281 | Sequential loss, a common pathway for amino acids. nih.gov |
| [C₆H₅NCO + H]⁺ | C₅H₉NO₂ | 120.0449 | Cleavage yielding protonated phenylisocyanate. |
| [C₆H₅NH₂ + H]⁺ | C₆H₇N₂O₂ | 94.0651 | Formation of the anilinium ion. |
| [Valine - H]⁺ | C₇H₇NO | 116.0706 | Loss of the phenylcarbamoyl group. |
Note: The m/z values are predicted for the monoisotopic masses of the most likely fragment ions.
Chiroptical Methods for Stereochemical Assignment and Purity
Chiroptical techniques, primarily Circular Dichroism (CD) spectroscopy, are indispensable for confirming the stereochemical integrity of N-[(phenylamino)carbonyl]-L-Valine. harvard.edu Since the parent amino acid is chiral, containing an asymmetric α-carbon, its derivatives will exhibit optical activity, differentially absorbing left- and right-handed circularly polarized light.
Far-UV Region (185-250 nm): Transitions in this region are typically dominated by the amide and carboxyl chromophores. The inherent chirality of the L-valine backbone is expected to produce characteristic Cotton effects. Studies on L-valine and related molecules show that the conformation significantly influences the CD signal in this region. mdpi.comresearchgate.net
Near-UV Region (250-350 nm): The phenyl ring of the phenylcarbamoyl group is the primary chromophore in this region. The electronic transitions of the aromatic ring, when perturbed by the adjacent chiral center, will give rise to distinct CD signals. These signals can provide information about the conformation and electronic environment of the phenyl group relative to the chiral valine moiety.
Table 2: Expected Chiroptical Properties of N-[(phenylamino)carbonyl]-L-Valine
| Spectroscopic Method | Chromophore | Expected Wavelength Region | Information Gained |
| Circular Dichroism (Far-UV) | Carboxyl, Amide/Carbamoyl (B1232498) | ~190-250 nm | Confirmation of L-configuration, secondary structure propensity. harvard.edu |
| Circular Dichroism (Near-UV) | Phenyl Ring | ~250-280 nm | Tertiary structure, local conformation of the phenyl group. |
| Optical Rotatory Dispersion (ORD) | All chromophores | Broad range | Confirmation of chirality, measurement of optical rotation. |
Crystallographic Analysis and Solid-State Conformation
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N-[(phenylamino)carbonyl]-L-Valine itself is not publicly documented, analysis of structurally similar compounds can provide significant insight into its likely solid-state conformation.
A relevant analogue is 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate , which contains the core phenylcarbamoyl functional group. nih.govwiley-vch.de The crystallographic analysis of this compound reveals key structural features that are likely to be present in N-[(phenylamino)carbonyl]-L-Valine. In the crystal, molecules are typically linked by a network of hydrogen bonds. For N-[(phenylamino)carbonyl]-L-Valine, the N-H protons of the ureido group and the proton of the carboxylic acid are strong hydrogen bond donors. The carbonyl oxygens (from both the carbamoyl and carboxyl groups) are effective hydrogen bond acceptors. These interactions dictate the molecular packing in the crystal lattice.
The conformation of the valine side chain and the relative orientation of the phenyl ring are also critical aspects. Amino acids can adopt different conformations in the solid state, often described as "extended" or "folded". researchgate.net The specific conformation adopted by N-[(phenylamino)carbonyl]-L-Valine would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding.
Table 3: Representative Crystallographic Data for a Related Phenylcarbamoyl Derivative (2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate)
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₂₁N₃O₃ | nih.govwiley-vch.de |
| Crystal System | Monoclinic | nih.govwiley-vch.de |
| Space Group | Cc | wiley-vch.de |
| a (Å) | 10.722 (5) | nih.govwiley-vch.de |
| b (Å) | 22.297 (3) | nih.govwiley-vch.de |
| c (Å) | 9.109 (3) | nih.govwiley-vch.de |
| β (°) | 123.570 (6) | nih.govwiley-vch.de |
| Volume (ų) | 1814.5 (11) | nih.govwiley-vch.de |
| Z (molecules/unit cell) | 4 | nih.govwiley-vch.de |
| Key Feature | Molecules are linked by N—H···O hydrogen bonds into chains. | nih.govwiley-vch.de |
This data is for a related compound and serves to illustrate the type of information obtained from crystallographic analysis.
Computational and Theoretical Investigations of N Phenylamino Carbonyl L Valine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to N-[(phenylamino)carbonyl]-L-valine, such as L-valine hydrobromide, have been performed to understand their geometry, bonding features, and harmonic vibrational wavenumbers. researchgate.net For N-[(phenylamino)carbonyl]-L-valine, DFT calculations would likely be carried out using a basis set like B3LYP/6-311++G** to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The charge distribution on the atoms of N-[(phenylamino)carbonyl]-L-valine can also be calculated, indicating the electrophilic and nucleophilic sites within the molecule. This information is vital for predicting how the molecule will interact with other chemical species.
Illustrative DFT Calculation Data for a Related Compound
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational analysis of N-[(phenylamino)carbonyl]-L-valine would involve identifying the stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step.
The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations. Studies on the conformation of amino acid side groups in dipeptides have shown the importance of such analyses in understanding molecular structure. nih.gov For N-[(phenylamino)carbonyl]-L-valine, the orientation of the phenylamino (B1219803) and valine side chains would be of particular interest.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, vibrational motions, and interactions of N-[(phenylamino)carbonyl]-L-valine in different environments, such as in a solvent or interacting with a biological target. nih.gov
An MD simulation would reveal the flexibility of the molecule and the time-averaged properties of its conformations. This information is complementary to the static picture provided by quantum chemical calculations and is crucial for a comprehensive understanding of the molecule's behavior. nih.gov
Molecular Docking and Binding Affinity Predictions for Related Urea (B33335) Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is widely used in drug design to predict the binding affinity and interaction mode of a ligand with a protein target. academie-sciences.frepa.gov
Illustrative Docking Results for Phenylurea Derivatives Against a Target Enzyme
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | TYR70, ASP72, TRP84 |
| Derivative B | -9.2 | TYR70, TRP84, PHE330 |
| Derivative C | -7.8 | ASP72, SER122, TRP279 |
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For N-[(phenylamino)carbonyl]-L-valine, DFT calculations could be employed to compute its vibrational frequencies. The calculated frequencies can then be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific modes of motion within the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the compound.
Computational Studies of Intermolecular Interactions
The way a molecule interacts with its neighbors is crucial for understanding its properties in the solid state and in solution. Computational studies of intermolecular interactions can reveal the nature and strength of these interactions, such as hydrogen bonds and van der Waals forces.
For N-[(phenylamino)carbonyl]-L-valine, the urea and carboxylic acid moieties are capable of forming strong hydrogen bonds. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions. Understanding the intermolecular interactions is important for predicting crystal packing, solubility, and other macroscopic properties of the compound.
Hydrogen Bonding Networks Involving Urea N-H and Carbonyl Groups
The N-[(phenylamino)carbonyl]-L-valine molecule possesses key functional groups capable of forming significant hydrogen bonds: the urea N-H groups act as hydrogen bond donors, while the carbonyl oxygen of the urea and the carboxylic acid can act as hydrogen bond acceptors. Computational studies on related N-phenylurea compounds and amino acid derivatives provide a framework for understanding the potential hydrogen bonding networks in this molecule.
In a condensed phase, such as a crystal lattice or in solution at high concentrations, intermolecular hydrogen bonds are expected to dominate. The urea moiety can form dimeric structures through N-H···O=C hydrogen bonds with a neighboring molecule. Furthermore, the carboxylic acid group of the valine residue is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular hydrogen bonds with other molecules of N-[(phenylamino)carbonyl]-L-valine or with solvent molecules.
The table below summarizes potential hydrogen bond parameters based on theoretical models and data from similar compounds. These values represent typical geometries and energies for such interactions.
| Potential Hydrogen Bond | Donor Atom | Acceptor Atom | Typical H···A Distance (Å) | Typical D-H···A Angle (°) | Estimated Interaction Energy (kcal/mol) |
| Intramolecular | Urea N-H | Valine C=O | 2.0 - 2.5 | 140 - 170 | -3 to -6 |
| Intermolecular (Urea Dimer) | Urea N-H | Urea C=O | 1.8 - 2.2 | 150 - 180 | -5 to -8 |
| Intermolecular (Carboxylic Acid Dimer) | Carboxyl O-H | Carboxyl C=O | 1.6 - 1.9 | 160 - 180 | -7 to -10 |
This table presents illustrative data based on computational models of related molecules. Actual values for N-[(phenylamino)carbonyl]-L-valine may vary.
Aromatic Interactions (e.g., Pi-Stacking) and Hydrophobic Contacts
The presence of a phenyl ring in N-[(phenylamino)carbonyl]-L-valine introduces the possibility of aromatic interactions, specifically π-stacking, with other aromatic systems. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of molecular conformations and assemblies. The isopropyl group of the valine residue also contributes to the molecule's hydrophobic character, leading to hydrophobic contacts that can influence its aggregation and binding to nonpolar surfaces.
Computational analyses of phenylalanine-containing peptides and other aromatic systems have revealed that π-stacking interactions are highly dependent on the geometry of the interacting rings. The most common and energetically favorable arrangements are the T-shaped (edge-to-face) and parallel-staggered (offset-stacked) conformations. A face-to-face stacking is generally unfavorable due to electrostatic repulsion between the electron-rich π-systems.
In the context of N-[(phenylamino)carbonyl]-L-valine, the phenyl ring can engage in π-stacking interactions with other phenyl rings in a crystal lattice or with aromatic residues of a protein in a biological setting. The hydrophobic isopropyl group of the valine side chain can further stabilize these interactions through van der Waals forces and by excluding water molecules from the interaction interface.
The following table outlines the key characteristics of these non-covalent interactions.
| Interaction Type | Participating Groups | Typical Distance (Å) | Geometric Preference | Estimated Interaction Energy (kcal/mol) |
| π-Stacking | Phenyl Ring ↔ Phenyl Ring | 4.5 - 7.0 (centroid-centroid) | T-shaped or Parallel-Staggered | -1 to -3 |
| Hydrophobic Contact | Isopropyl Group ↔ Nonpolar Surface | 3.5 - 5.0 | N/A | Variable, dependent on surface area |
This table presents illustrative data based on general principles of non-covalent interactions. Specific values are highly dependent on the molecular environment.
Pharmacological and Biological Significance of N Phenylamino Carbonyl L Valine Analogues and Urea Derivatives
Enzyme Inhibition Studies of Related Phenylurea and Carbamate (B1207046) Derivatives
Phenylurea and carbamate derivatives are well-represented classes of compounds in enzyme inhibition studies. The urea (B33335) and carbamate moieties can act as hydrogen bond donors and acceptors, enabling them to fit into and interact with the active sites of various enzymes. nih.govdergipark.org.tr
One notable area of investigation for phenylurea derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. nih.gov Studies on a series of phenylurea-based compounds have demonstrated potent and selective inhibition of IDO1. nih.gov For instance, certain phenylurea derivatives have shown IC50 values in the sub-micromolar range for IDO1 inhibition, with no significant activity against the related enzyme tryptophan 2,3-dioxygenase (TDO), highlighting their selectivity. nih.gov The carboxyl group of the amino acid scaffold often plays a crucial role in binding to the enzyme's active site, while the phenylurea portion engages in key interactions that contribute to the inhibitory potency. nih.gov
Similarly, carbamate derivatives have been explored as enzyme inhibitors. For example, substituted phenothiazine (B1677639) carbamate derivatives have been identified as reversible inhibitors of butyrylcholinesterase (BChE). nih.gov The carbamate group in these molecules participates in interactions within the enzyme's active site, contributing to their inhibitory effect. nih.gov The versatility of the urea and carbamate functionalities allows for their incorporation into a wide range of molecular scaffolds to target diverse enzymes.
Table 1: Examples of Phenylurea Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Phenylurea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent and selective inhibition with IC50 values in the sub-micromolar range. The phenyl ring was found to be important for binding activity. | nih.gov |
| Phenylureas linked to 4-phenylimidazole | Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Potent in vitro aortic ACAT inhibitory activity (IC50 = 0.012-0.16 μM) and in vivo cholesterol-lowering effects. | nih.gov |
Molecular Interactions with Biomolecular Targets
The biological effects of N-[(phenylamino)carbonyl]-L-valine analogues and related urea derivatives are underpinned by their specific molecular interactions with biomolecular targets such as receptors and enzymes. nih.govnih.gov The urea linkage plays a pivotal role in mediating these interactions. nih.govresearchgate.net
N-substituted valine derivatives have been shown to bind to nuclear receptors, such as the peroxisome proliferator-activated receptor-gamma (PPARγ), which are key regulators of metabolism. nih.govnih.gov Structural and kinetic analyses have revealed that these derivatives can occupy the ligand-binding domain (LBD) of PPARγ. nih.gov For example, a novel N-aryl substituted valine derivative was found to bind to the PPARγ LBD with a unique high-affinity mode. nih.gov The carboxylate group of the valine moiety can form hydrogen bonds with key amino acid residues like Y473, H323, H449, and S289 in the receptor's binding pocket. nih.gov
Furthermore, phenylurea-containing molecules can act as allosteric modulators of receptors. nih.govwikipedia.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.orglongdom.org This binding induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. wikipedia.orglongdom.org This can lead to a more nuanced regulation of receptor activity compared to direct agonists or antagonists. longdom.org For instance, certain heterocyclic allosteric modulators have been shown to affect the dissociation of agonist radioligands from the human A3 adenosine (B11128) receptor (A3AR). nih.gov The phenylamino (B1219803) group in such modulators can be crucial for their allosteric effects.
The urea moiety is a key structural feature that contributes significantly to the interaction of these compounds with proteins. nih.gov It can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.govnih.gov This dual capability allows the urea linkage to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding site, including both backbone and side-chain atoms. nih.govnih.gov
Strategic Considerations in Drug Design and Development
The N-[(phenylamino)carbonyl]-L-valine scaffold serves as a valuable starting point for drug design and development due to its favorable properties and synthetic accessibility. nih.govnih.gov Structure-activity relationship (SAR) studies and the application of bioisosteric replacements are key strategies employed to optimize the therapeutic potential of these compounds. nih.govnih.govdrughunter.com
SAR studies involve systematically modifying different parts of a lead molecule to understand how these changes affect its biological activity. For N-phenylurea valine scaffolds, key areas for modification include the phenyl ring, the urea linkage, and the valine side chain.
In a series of phenylureas linked to 4-phenylimidazole, SAR studies revealed that modifications at five distinct regions of the molecule significantly impacted their inhibitory activity against acyl-CoA:cholesterol O-acyltransferase (ACAT). nih.gov For instance, substituting the ortho-position of the phenylurea ring with a methyl group was found to be favorable. nih.gov The length and branching of the alkyl substituent on the other side of the urea moiety also influenced potency, with butyl and pentyl groups showing good activity. nih.gov Similarly, for N-aryl substituted valine derivatives targeting PPARγ, changing the L-valine core to other amino acids resulted in decreased activity, suggesting that the isopropyl group of valine provides optimal steric and hydrophobic interactions. nih.gov
Table 2: Key Structural Modifications and Their Impact on Activity in Phenylurea Derivatives
| Molecular Region | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Phenylurea Ring | Introduction of a methyl group at the ortho-position | Favorable for ACAT inhibition | nih.gov |
| Urea Moiety | Butyl, pentyl, isopentyl, and neopentyl substituents | Improved ACAT inhibitory activity | nih.gov |
| Amino Acid Core | Replacement of L-Valine with other amino acids | Decreased PPARγ activation potency | nih.gov |
Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the molecule's potency, selectivity, or pharmacokinetic profile. drughunter.comu-tokyo.ac.jp The urea moiety is a common target for bioisosteric replacement.
Several functional groups can serve as bioisosteres for the urea linkage, aiming to mimic its hydrogen bonding capabilities while potentially improving properties like metabolic stability or cell permeability. drughunter.comu-tokyo.ac.jp Examples of urea bioisosteres include thiourea, guanidine, and various heterocyclic rings like triazoles and oxadiazoles. drughunter.comu-tokyo.ac.jp For instance, in the development of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, it was observed that bioisosteric replacements that retained both hydrogen bond donor and acceptor functionalities, such as thioamides and carbamates, were necessary to maintain potent inhibitory activity. u-tokyo.ac.jp The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific interactions the urea group makes in the binding site of the target protein. drughunter.com
Emerging Research Areas in Chemical Biology of Amino Acid Conjugates
The field of chemical biology is increasingly focused on amino acid conjugates, which are molecules combining amino acids with other chemical moieties to create novel functions. rsc.orgnih.gov These conjugates are instrumental in developing sophisticated tools to investigate and manipulate biological systems. nih.govnih.gov The conjugation of molecules to amino acids can yield multifunctional constructs that merge the properties of the amino acid with the attached molecule, such as a fluorophore for visualization or a drug for targeted delivery. nih.gov This approach has gained significant traction, leading to the development of innovative methodologies for creating protein bioconjugates with applications in diagnostics, bionanotechnology, and medicine. nih.gov
Probe Development for Biological Systems
A significant area of emerging research is the development of probes based on amino acid conjugates to study biological systems in real-time. biosyn.com These chemical probes are designed for high selectivity and minimal interference with cellular processes, allowing for precise tracking and imaging. biosyn.com
Fluorescent Probes: The conjugation of fluorescent dyes to amino acid derivatives is a powerful strategy for creating sensors. For instance, researchers have developed fluorescent reporters for pan-amino acid sensing by creating a library of dye derivatives that produce a unique photophysical response upon coupling to the α-amino group of an amino acid. biorxiv.orgresearchgate.net This technology enables the identification of amino acids with high sensitivity, which has potential applications in protein sequencing. biorxiv.orgresearchgate.net The general principle involves a chemoselective ligation reaction that covalently attaches a probe to a biomolecule without cross-reacting with other functional groups in the cell. biosyn.com
Molecular Imaging Probes: Another innovative approach involves using molecularly sensitized probes for identifying specific amino acids within a peptide sequence. nih.gov This technique utilizes a scanning tunneling microscope tip modified with a reactive sensitizer (B1316253) molecule derived from an amino acid. The modified probe demonstrates chemical sensitivity towards a specific target amino acid, inducing a measurable change in tunneling conductance that can be mapped. nih.gov This allows for the identification of the building blocks of biopolymers at a single-molecule level, which is crucial for understanding biological functions. nih.gov
The development of such probes often involves unnatural amino acids (UAAs) to provide bioorthogonality and specificity. nih.gov By varying the structure of the amino acid conjugate, such as altering tether lengths, researchers can optimize the efficiency of bioconjugation reactions for creating these advanced diagnostic tools. nih.gov
Exploration of Novel Therapeutic Targets
N-[(phenylamino)carbonyl]-L-Valine analogues and related urea derivatives are of significant interest in the exploration of new therapeutic targets due to the versatile nature of the urea functionality. nih.govacs.org The urea group can form multiple stable hydrogen bonds with proteins and receptors, making it a valuable scaffold in drug design to modulate potency and selectivity. nih.govmdpi.com
Enzyme Inhibition: Complex derivatives of L-valine are often investigated for their potential to inhibit enzymes or interact with specific receptors. ontosight.ai The incorporation of moieties like a phenylamino-carbonyl group can create molecules designed to target specific biological pathways. ontosight.ai For example, urea-containing compounds have been successfully developed as anticancer agents, such as Sorafenib and Lenvatinib, which are used clinically. mdpi.com The rationale is that the urea moiety can establish key interactions with the target protein. For instance, molecular docking studies of novel carnosic acid derivatives bearing a urea group showed interactions with amino acid residues in the binding pocket of cyclin-dependent kinase 6 (CDK6), a potential therapeutic target in cancer. mdpi.com
Antimicrobial Agents: The urea backbone is also a key feature in the design of novel antimicrobial agents. By synthesizing various N,N-disubstituted urea derivatives and evaluating their activity, researchers have identified compounds with significant growth inhibition against various bacterial strains. mdpi.com Molecular docking studies suggest that these compounds can bind effectively to microbial enzymes, indicating their potential as a new class of antimicrobial drugs. mdpi.com
Modulating Biological Pathways: Research into urea derivatives extends to modulating various biological pathways. For example, in studies on urea cycle disorders, pharmacological chaperones, some of which are small molecules that can include urea-like structures, have been shown to stabilize deficient enzymes and enhance their activity. nih.gov Furthermore, studies on plant physiology have shown that valine and urea treatments can influence nitrogen metabolism by affecting the activity of key enzymes like nitrate (B79036) reductase. mdpi.com This highlights the broad potential of amino acid-urea conjugates to interact with and modulate fundamental biological processes, opening avenues for new therapeutic interventions.
Interactive Table of Selected Urea Derivatives and Their Biological Targets
| Compound Type | Example Compound | Target/Activity | Research Finding | Reference |
|---|---|---|---|---|
| Anticancer | Carnosic Acid Derivative 14 | Cyclin-dependent kinase 6 (CDK6) | Showed potent antiproliferative activity against several cancer cell lines. Docking studies revealed interactions with key residues in the CDK6 binding pocket. | mdpi.com |
| Anticancer | Sorafenib | Multiple Kinases | Approved clinical drug for cancer treatment. The urea moiety is crucial for its binding and activity. | mdpi.com |
| Antimicrobial | Urea Derivative 3l | Bacterial Enzymes (e.g., from A. baumannii) | Demonstrated the highest growth inhibition against A. baumannii. Docking studies indicated preferential binding to the target enzyme. | mdpi.com |
| Enzyme Modulation | Pharmacological Chaperone PC1 | Ornithine Transcarbamylase (OTC) | Stabilized the OTC enzyme and increased urea secretion in patient-derived liver cells, suggesting a potential treatment for urea cycle disorders. | nih.gov |
Supramolecular Chemistry and Advanced Material Applications of N Phenylamino Carbonyl L Valine and Its Derivatives
Non-Covalent Interactions in Molecular Self-Assembly
The spontaneous organization of molecules into ordered, stable, and functional superstructures is a cornerstone of supramolecular chemistry. This process of molecular self-assembly is governed by a subtle interplay of multiple weak and reversible non-covalent interactions. nih.gov In the case of N-[(phenylamino)carbonyl]-L-valine, the architecture of the molecule, which combines a urea (B33335) backbone with amino acid and aromatic functionalities, provides a rich platform for a variety of these interactions. The primary forces driving the self-assembly of this and related molecules include hydrogen bonding, π–π stacking, and hydrophobic and van der Waals interactions. acs.org The directional and specific nature of these interactions dictates the formation of well-defined supramolecular structures, from simple dimers to complex, extended networks. nih.gov
Table 1: Key Non-Covalent Interactions in the Self-Assembly of N-[(phenylamino)carbonyl]-L-valine
| Interaction Type | Contributing Molecular Moiety | Description | Role in Self-Assembly |
| Hydrogen Bonding | Urea group (-NH-CO-NH-), Carboxyl group (-COOH) | A strong, directional interaction between a hydrogen atom connected to an electronegative atom (like N or O) and another nearby electronegative atom. libretexts.org | Directs the primary structure of the assembly, forming chains or sheets. researchgate.netnih.gov |
| π–π Stacking | Phenyl group (-C₆H₅) | An attractive, non-covalent interaction between aromatic rings. It involves the overlap of π-orbitals. | Stabilizes the assembly by promoting face-to-face or edge-to-face packing of phenyl rings. nih.govnih.gov |
| Hydrophobic Interactions | Isopropyl group of Valine, Phenyl group | The tendency of nonpolar molecules or moieties to aggregate in aqueous solution and exclude water molecules. basicmedicalkey.com | A major driving force for aggregation in polar solvents, leading to the formation of a hydrophobic core. mdpi.com |
| Van der Waals Forces | All atoms | Weak, short-range electrostatic attractions between fluctuating dipoles in adjacent atoms. libretexts.org | Provide additional, non-directional stabilization to the overall packed structure. acs.org |
Role of Urea Functionality in Directed Hydrogen Bonding Networks
The urea functionality (-NH-CO-NH-) is a powerful and highly directional motif in supramolecular chemistry, primarily due to its capacity to form robust and predictable hydrogen bonds. nih.govmdpi.com It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. nih.gov This arrangement allows a single urea group to participate in multiple hydrogen bonds simultaneously, often leading to the formation of highly organized, one-dimensional or two-dimensional networks. researchgate.net
In the solid state and in nonpolar solvents, urea derivatives commonly form bifurcated hydrogen bonds where both N-H donors of one molecule interact with the carbonyl oxygen of another. researchgate.net This self-complementary binding motif results in the formation of infinite, tape-like or sheet-like structures. The strength and linearity of these N-H···O=C bonds are fundamental to the stability and structural integrity of the resulting assemblies. nih.gov The predictable nature of this hydrogen-bonding pattern makes the urea group a reliable building block for crystal engineering and the design of self-assembling materials. mdpi.com The introduction of other functional groups onto the urea core can modulate these interactions, but the underlying tape-like aggregation is often preserved.
Influence of Phenyl and Valine Moieties on Self-Assembly
While the urea functionality directs the primary hydrogen-bonding framework, the phenyl and valine moieties exert a profound influence on the higher-order organization, solubility, and chirality of the supramolecular assemblies. mdpi.com
The valine moiety introduces both hydrophobicity and chirality. The bulky, nonpolar isopropyl side chain of valine significantly enhances the molecule's hydrophobic character, further driving self-assembly in aqueous environments. mdpi.com More importantly, the intrinsic chirality of the L-valine residue translates into the supramolecular structure. This molecular-level chirality can dictate the formation of higher-order chiral assemblies, such as twisted ribbons or helical fibers, a phenomenon known as the transfer of chirality from the molecular to the supramolecular scale. The stereochemistry of the amino acid can thus be used to control the macroscopic shape and properties of the final material.
Design of Functional Supramolecular Architectures
The predictable self-assembly of N-[(phenylamino)carbonyl]-L-valine and its derivatives, driven by the interplay of hydrogen bonding and other non-covalent forces, enables their use as building blocks for the bottom-up fabrication of functional supramolecular architectures. frontiersin.org These materials, which can take the form of gels, fibers, nanotubes, or crystalline solids, possess properties that are not present in the individual molecules. mdpi.comresearchgate.net
The design of these architectures is rooted in the principles of molecular engineering. By systematically modifying the chemical structure of the parent molecule, one can tune the resulting supramolecular structures and their functions. For example, altering the substituents on the phenyl ring can modify the π–π stacking interactions and the electronic properties of the assembly. researchgate.net Similarly, replacing valine with other amino acids can change the hydrophobicity, steric bulk, and chiral influence, leading to different morphologies. mdpi.com
A key area of application for such self-assembling systems is the formation of supramolecular gels. At certain concentrations, the elongated, fibrous networks formed by molecules like N-[(phenylamino)carbonyl]-L-valine can entangle and immobilize solvent molecules, resulting in the formation of a soft, solid-like material known as a hydrogel (in water) or an organogel (in organic solvents). These gels are of interest for applications in areas such as tissue engineering and controlled drug release. The dynamic and reversible nature of the non-covalent bonds holding the network together can impart stimuli-responsive properties to the material, where the gel-sol transition can be triggered by external factors like temperature, pH, or light. mdpi.comresearchgate.net
Table 2: Structure-Function Relationships in Supramolecular Design
| Structural Component | Supramolecular Role | Potential Functionality |
| Urea Group | Forms directional 1D hydrogen-bonded tapes. | Provides structural rigidity and thermal stability to the assembly. |
| Phenyl Group | π–π stacking and hydrophobic interactions. | Can be functionalized to tune electronic properties for sensing or catalysis. mdpi.com |
| L-Valine Residue | Introduces chirality and hydrophobicity. | Controls the handedness of helical structures; can create chiral environments for asymmetric catalysis. |
| Carboxylic Acid | Provides a site for pH-responsiveness and further functionalization. | Allows the assembly to be sensitive to pH changes and enables covalent linkage to other molecules. rsc.org |
Molecular Recognition Studies and Host-Guest Chemistry
Molecular recognition, the specific binding of a host molecule to a guest molecule via non-covalent interactions, is a central theme in supramolecular chemistry. wikipedia.org The chemical structure of N-[(phenylamino)carbonyl]-L-valine, with its distinct hydrogen-bonding sites, aromatic surface, and hydrophobic groups, makes it and its assemblies interesting candidates for host-guest chemistry. mdpi.com
The urea functionality is a well-established motif for the recognition and binding of anions and other hydrogen-bond accepting species. nih.gov The two parallel N-H groups can form a chelate-like hydrogen bond with anions like chloride or carboxylates. The self-assembled structures of N-[(phenylamino)carbonyl]-L-valine could therefore present ordered arrays of urea groups, creating cavities or surfaces capable of selective guest binding.
Furthermore, the combination of the hydrophobic valine side chain and the aromatic phenyl ring can create a binding pocket suitable for the recognition of small, nonpolar organic molecules. mdpi.com In host-guest chemistry, a larger host molecule often encapsulates a smaller guest. wikipedia.org Self-assembled architectures, such as fibers or vesicles, formed from N-[(phenylamino)carbonyl]-L-valine could feature hydrophobic interiors that can sequester guest molecules from a polar environment, a principle widely used in drug delivery systems. nih.gov The chiral environment created by the L-valine residues could also lead to enantioselective recognition, where the host assembly preferentially binds one enantiomer of a chiral guest over the other. mdpi.com Studies with related systems have shown that receptors can be designed for the specific recognition of amino acid derivatives like fructosyl valine, highlighting the potential for creating highly selective binding sites. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Valine, N-[(phenylamino)carbonyl]- under varying reaction conditions?
- Methodological Answer : The synthesis typically involves coupling valine derivatives with phenyl isocyanate or substituted phenyl carbamoyl chlorides. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) must be optimized to minimize side products. For example, anhydrous dichloromethane with triethylamine as a base at 0–5°C can enhance carbamate bond formation while avoiding hydrolysis . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound.
Q. Which analytical techniques are most reliable for characterizing Valine, N-[(phenylamino)carbonyl]- and confirming its purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm the carbamoyl linkage (e.g., carbonyl resonance at ~155–160 ppm) and phenyl group integration .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNO: 290.34 g/mol) .
- FTIR : Detect N-H stretching (3300–3500 cm) and carbonyl vibrations (1680–1720 cm) .
Q. How can researchers assess the stability of Valine, N-[(phenylamino)carbonyl]- under different storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by storing the compound at varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 60% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Statistical analysis (e.g., ANOVA) identifies significant stability differences. For long-term storage, lyophilization in amber vials under nitrogen atmosphere is recommended .
Advanced Research Questions
Q. What experimental designs are suitable for studying the bioactivity of Valine, N-[(phenylamino)carbonyl]- in enzyme inhibition assays?
- Methodological Answer : Use a kinetic assay with a target enzyme (e.g., protease or hydrolase) and varying substrate concentrations. Pre-incubate the enzyme with the compound (0–100 µM) for 15 minutes. Measure residual activity via fluorogenic substrates or colorimetric methods (e.g., Mosmann’s MTT assay for cytotoxicity ). Calculate IC values using nonlinear regression (GraphPad Prism). Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility.
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Dose-response studies : Test a broader concentration range to identify off-target effects.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis experiments .
- Pathway analysis : Transcriptomic or proteomic profiling (RNA-seq, SILAC) can reveal downstream effects inconsistent with initial hypotheses .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in cell-based assays?
- Methodological Answer : Apply nonlinear mixed-effects models (NLME) to account for inter-experiment variability. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models. For IC comparisons, employ extra sum-of-squares F-tests. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .
Q. How can researchers validate the specificity of Valine, N-[(phenylamino)carbonyl]- for its intended biological target?
- Methodological Answer :
- Competitive binding assays : Co-incubate with a fluorescent probe (e.g., FITC-labeled substrate) and measure displacement via fluorescence polarization .
- CRISPR knockout models : Generate cell lines lacking the target protein and assess compound activity loss.
- Cross-screening : Test against a panel of related enzymes (e.g., serine vs. cysteine proteases) to rule out promiscuity .
Q. What regulatory considerations apply to handling Valine, N-[(phenylamino)carbonyl]- in laboratory settings?
- Methodological Answer : Classify the compound under OSHA’s Hazard Communication Standard (HCS 2012). Perform a hazard assessment for skin/eye irritation and respiratory sensitization (GHS criteria). Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coat). Document waste disposal per EPA guidelines (e.g., incineration for carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
